molecular formula C8H16Cl2N4O B2973902 rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans CAS No. 2044706-32-1

rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans

Cat. No.: B2973902
CAS No.: 2044706-32-1
M. Wt: 255.14
InChI Key: NJAFKGFCCKNNBM-OQUWVHHMSA-N
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Description

The compound rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans is a chiral heterocyclic molecule featuring a pyrrolidine ring substituted with a methoxy group at the 4-position and a 1-methyl-1,2,3-triazole moiety at the 3-position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1-methyltriazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t6-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAFKGFCCKNNBM-OQUWVHHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2CNCC2OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)[C@@H]2CNC[C@H]2OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 2044706-32-1
Molecular Formula C₈H₁₆Cl₂N₄O
Molecular Weight 255.14 g/mol
Structure Chemical Structure

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown efficacy against various cancer cell lines. A notable example is the compound's activity against colon carcinoma HCT-116 and breast cancer T47D cell lines, where IC₅₀ values were reported at 6.2 μM and 27.3 μM respectively for related triazole compounds .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial effects. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi. This makes them valuable in treating various fungal infections . The specific compound may share similar properties due to its structural characteristics.

Neuroprotective Effects

Emerging studies have suggested that certain triazole-containing compounds may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . Further research is needed to establish the neuroprotective potential of rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with a triazole moiety can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with various receptors, altering cellular signaling pathways.
  • Antioxidant Activity : Some triazoles exhibit antioxidant properties that help mitigate oxidative damage in cells.

Study on Anticancer Efficacy

A study evaluated a series of 1,2,3-triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402). The results indicated that certain derivatives showed potent cytotoxicity comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial activity, triazole derivatives were tested against a panel of bacterial strains. Results demonstrated significant inhibition zones compared to controls, indicating potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Key Differences vs. Target Compound Reference
rac-4-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans (Target) C8H15Cl2N5O 292.15 Methoxy, triazole, methyl Dihydrochloride N/A
trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride C6H11ClN4O 190.63 Hydroxyl, triazole Hydrochloride Lacks methoxy group; lower molecular weight
rac-methyl 1-(3R,4S)-4-methylpyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylate C10H14N4O2 234.25 Methyl ester, methylpyrrolidine Neutral Ester group instead of methoxy; neutral form
rac-2-{4-[(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid C24H24N4O5 448.48 Fluorenylmethyloxycarbonyl (Fmoc), acetic acid Neutral Bulky Fmoc group; carboxylic acid functionality

Key Observations :

  • Methoxy vs.
  • Salt Form : The dihydrochloride salt of the target compound enhances solubility in polar solvents relative to neutral analogues (e.g., methyl ester in Row 3) .
  • Steric Effects : The Fmoc-protected analogue (Row 4) exhibits steric hindrance, which may limit its utility in biological systems despite structural similarity .

Analogues with Pyrazole Substitutions

Table 2: Pyrazole vs. Triazole Derivatives

Compound Name Molecular Formula Molecular Weight Heterocycle Salt Form Pharmacological Implications Reference
rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans C16H21Cl2N3O2 358.26 Pyrazole Dihydrochloride Reduced hydrogen-bonding capacity vs. triazole
Target Compound C8H15Cl2N5O 292.15 Triazole Dihydrochloride Higher dipole moment; stronger π-π interactions

Key Observations :

  • Triazole vs. Pyrazole : The triazole ring in the target compound provides an additional nitrogen atom, enabling stronger hydrogen-bonding interactions with biological targets compared to pyrazole derivatives .

Salt Form and Solubility

The dihydrochloride salt of the target compound contrasts with mono-hydrochloride salts (e.g., Table 1, Row 2) and neutral forms (e.g., Table 1, Row 3). Dihydrochloride salts generally exhibit higher aqueous solubility, as seen in analogues like rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (Table 2), which shares this salt form . This property is critical for bioavailability in drug development.

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